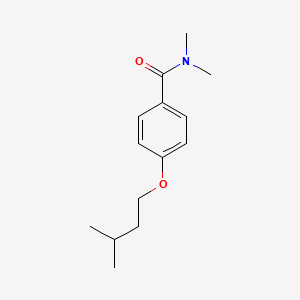![molecular formula C15H14N2O6S B4961934 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4961934.png)
3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid, also known as NPPB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is an inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid inhibits chloride channels by binding to a specific site on the channel protein. This binding changes the conformation of the channel, preventing chloride ions from passing through. The exact mechanism of this compound's binding to chloride channels is still under investigation, but it is thought to involve interactions with specific amino acid residues on the channel protein.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In neuronal cells, this compound has been shown to inhibit the release of neurotransmitters such as glutamate and GABA. In cardiac muscle cells, this compound has been shown to inhibit the contraction of the heart muscle. In epithelial cells, this compound has been shown to inhibit fluid secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid in lab experiments is its specificity for chloride channels. This allows researchers to selectively study the role of chloride channels in various physiological processes. However, one limitation of using this compound is its potential to affect other ion channels or transporters. Additionally, the use of this compound may not accurately reflect the physiological role of chloride channels, as it is an artificial inhibitor.
Direcciones Futuras
There are several future directions for research involving 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid. One area of interest is the development of more specific inhibitors of chloride channels. Another area of interest is the use of this compound in the treatment of diseases such as cystic fibrosis, which is caused by a defect in chloride channel function. Finally, the role of chloride channels in cancer cell proliferation and migration is an area of active investigation, and this compound may be a useful tool for studying this process.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its ability to inhibit chloride channels. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. The unique properties of this compound make it a valuable tool for studying a variety of physiological processes and may have potential therapeutic applications in the future.
Métodos De Síntesis
The synthesis of 3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid involves the reaction of 3-nitrobenzenesulfonyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product. The yield of this compound is typically around 50-60%.
Aplicaciones Científicas De Investigación
3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid has been widely used in scientific research due to its ability to inhibit chloride channels. Chloride channels play a critical role in a variety of physiological processes, including neuronal signaling, muscle contraction, and fluid secretion. By inhibiting chloride channels, this compound can be used to study these processes and their underlying mechanisms.
Propiedades
IUPAC Name |
3-[(3-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c18-15(19)10-14(11-5-2-1-3-6-11)16-24(22,23)13-8-4-7-12(9-13)17(20)21/h1-9,14,16H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBROMODXPTBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4961851.png)
![N-methyl-4-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B4961858.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methoxypropyl)-1,3-oxazole-4-carboxamide](/img/structure/B4961868.png)
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4961872.png)

![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B4961883.png)
![N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4961888.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4961891.png)
![3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4961923.png)
![N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4961928.png)
![4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4961930.png)
![1-(4-bromophenyl)-N-[2-(2-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4961948.png)
![2-[(4-chlorobenzyl)thio]-7-isopropyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4961952.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-propyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4961955.png)